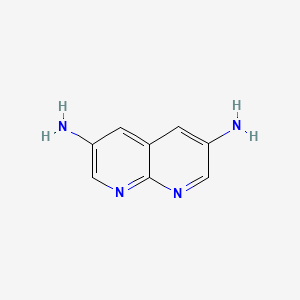

1,8-Naphthyridine-3,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-naphthyridine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-1-5-2-7(10)4-12-8(5)11-3-6/h1-4H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVCMCWDRWLIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 1,8-Naphthyridine-3,6-diamine

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Naphthyridine-3,6-diamine

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide-ranging applications in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5] Among these, amino-substituted naphthyridines are of particular interest as versatile building blocks for the synthesis of more complex, biologically active molecules and functional materials. This guide provides a comprehensive technical overview of the synthesis and detailed spectroscopic characterization of this compound, a key intermediate in the development of novel chemical entities. We present a validated synthetic pathway, detailed experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and a summary of its key physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The Strategic Importance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant attention from the scientific community.[3] This interest is primarily due to its synthetic versatility and the diverse pharmacological profiles of its derivatives.[3] The arrangement of the nitrogen atoms in the scaffold allows for specific hydrogen bonding interactions with biological targets, making it a valuable pharmacophore in drug design.[4]

A Privileged Scaffold in Medicinal Chemistry

Compounds incorporating the 1,8-naphthyridine core have been successfully developed as therapeutic agents for a variety of diseases. Notable examples include quinolone antibiotics such as enoxacin, which leverage the scaffold's ability to interact with bacterial DNA gyrase.[5] Beyond anti-infective agents, derivatives have shown promise as anticancer agents, kinase inhibitors, and central nervous system agents.[1][2][6] The planar nature of the ring system allows for intercalation with DNA, a mechanism exploited in the design of cytotoxic compounds for oncology.[2]

The Synthetic Utility of Diamino-Substituted Naphthyridines

This compound serves as a crucial precursor for creating a diverse library of compounds. The two primary amine groups at the C3 and C6 positions offer reactive sites for further functionalization. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize its pharmacological or material properties. These amino groups can be readily transformed into a wide array of functional groups, including amides, sulfonamides, and ureas, or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is not a trivial one-step process. It requires a strategic, multi-step pathway that builds the core heterocyclic system and then introduces the desired amino functionalities. The presented methodology is a logical convergence of established synthetic transformations for this class of compounds, designed for efficiency and reliability.

Synthetic Strategy and Retrosynthesis

The most logical approach to the target molecule involves the late-stage introduction of the amine functionalities via the reduction of corresponding nitro groups. Nitro groups can be introduced onto the pre-formed naphthyridine ring system through electrophilic nitration. The dinitro precursor, 3,6-dinitro-1,8-naphthyridine, can be synthesized from a more readily available starting material, 2,7-dichloro-1,8-naphthyridine. This common intermediate provides a robust starting point for building the required substitution pattern.

Proposed Synthetic Workflow Diagram

Caption: A three-step synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,7-Dichloro-3,6-dinitro-1,8-naphthyridine

The introduction of nitro groups onto the 1,8-naphthyridine core is achieved via electrophilic nitration. The presence of the chlorine atoms deactivates the ring, requiring strong nitrating conditions.

-

Protocol:

-

To a cooled (0 °C) flask containing fuming sulfuric acid (20% SO₃), add 2,7-dichloro-1,8-naphthyridine (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.[7][8]

-

Once the starting material is fully dissolved, add a mixture of fuming nitric acid (2.2 eq) and fuming sulfuric acid dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the resulting solid under vacuum to yield 2,7-dichloro-3,6-dinitro-1,8-naphthyridine.

-

Step 2: Reduction of 2,7-Dichloro-3,6-dinitro-1,8-naphthyridine

The reduction of the dinitro compound to the corresponding diamine can be accomplished using several methods. A common and effective method is the use of iron powder in acetic acid.

-

Protocol:

-

Suspend 2,7-dichloro-3,6-dinitro-1,8-naphthyridine (1.0 eq) in a mixture of glacial acetic acid and ethanol.

-

Heat the suspension to reflux (approximately 80-90 °C).

-

Add iron powder (10.0 eq) portion-wise to the refluxing mixture. The reaction is exothermic.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude 2,7-dichloro-1,8-naphthyridine-3,6-diamine.

-

Step 3: Catalytic Dechlorination to this compound

The final step involves the removal of the chlorine atoms via catalytic hydrogenation.

-

Protocol:

-

Dissolve 2,7-dichloro-1,8-naphthyridine-3,6-diamine (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

-

Add palladium on carbon (10% Pd/C, 0.1 eq) and triethylamine (2.2 eq) to the solution. Triethylamine acts as a base to neutralize the HCl formed during the reaction.

-

Pressurize the vessel with hydrogen gas (50-60 psi) and stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through celite to remove the catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

-

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data represents the expected analytical results for the target compound.

Summary of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and methanol |

| Elemental Analysis | C, 59.99%; H, 5.03%; N, 34.98% |

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Spectroscopic Data and Interpretation

A comparative analysis of spectroscopic data is crucial for unambiguous structure elucidation.

| Technique | Expected Data | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5-8.7 (d, 1H), 8.0-8.2 (d, 1H), 7.0-7.2 (d, 1H), 6.5-6.7 (d, 1H), 5.5-6.0 (br s, 4H) | Aromatic protons on the naphthyridine core will appear in the downfield region. The broad singlet corresponds to the four protons of the two primary amine groups. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150-160 (2C), 140-150 (2C), 130-140 (2C), 110-120 (2C) | Signals correspond to the eight carbon atoms of the aromatic core. Carbons attached to nitrogen atoms will be significantly deshielded. |

| IR (ATR) | ν 3450-3300 cm⁻¹ (N-H stretch), 1620-1580 cm⁻¹ (N-H bend, C=C stretch), 1500-1400 cm⁻¹ (aromatic C=C) | The broad peaks in the 3450-3300 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching of primary amine N-H bonds.[9] |

| MS (ESI+) | m/z 161.08 [M+H]⁺ | The mass spectrum should show a prominent peak for the protonated molecule, confirming the molecular weight of the compound. |

Standard Characterization Protocols

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a greater number of scans (e.g., 1024) are generally required to achieve a good signal-to-noise ratio.

3.4.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

3.4.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Conclusion and Future Outlook

This guide has outlined a robust and logical pathway for the synthesis of this compound, a compound of significant interest in contemporary chemical research. Furthermore, a comprehensive characterization protocol has been detailed to ensure the unambiguous identification and quality assessment of the synthesized material. The availability of this versatile diamino-substituted scaffold opens avenues for the development of novel pharmaceuticals, fluorescent probes, and advanced materials. Future research will undoubtedly focus on leveraging the reactivity of the amine groups to construct extensive libraries of derivatives for high-throughput screening in various biological and material science applications.

References

-

Bawa, S., Kumar, S. (2020). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Mini-Reviews in Medicinal Chemistry, 20(15), 1435-1454. [Link]

-

Bandyopadhyay, D., Singh, M. (2021). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. [Link]

-

de Oliveira, C. C., da Silva, A. B., & de Souza, M. V. N. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1511. [Link]

-

Gurjar, V., & Pal, D. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

-

Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61(4), 919-927. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Heterocycles: Exploring 2,7-Dichloro-1,8-naphthyridine in Pharmaceutical Discovery. [Link]

-

Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science, 7(9), FSO740. [Link]

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

-

NIST WebBook. 1,8-Naphthyridine. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

Royal Society of Chemistry. (2022). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 12(1), 1-15. [Link]

-

PubChem. 1,8-Naphthyridine. [Link]

-

Badea, I. A., et al. (2005). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1][10]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][10]. Revue Roumaine de Chimie, 50(11-12), 949-954. [Link]

-

Oakwood Chemical. 2,7-Dichloro-1,8-naphthyridine. [Link]

-

ResearchGate. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. [Link]

-

ResearchGate. Selective reduction of dinitro compounds. [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). International Journal of Progressive Sciences and Technologies, 43(2), 114-121. [Link]

-

Gómez, E. F. L., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Infrared Spectroscopy. [Link]

-

Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

PubChem. 8-Methoxy-1,7-naphthyridin-6-amine. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

PubChem. Hexamethylenediamine. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 2,7-DICHLORO-1,8-NAPHTHYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 1,8-Naphthyridine-3,6-diamine

Introduction: The Rising Prominence of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that has garnered immense interest in medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic accessibility have led to the development of a wide array of derivatives with significant biological activities.[1][2] Among these, 1,8-naphthyridine-3,6-diamine represents a key building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of two amino groups on the naphthyridine core introduces hydrogen bonding capabilities and potential coordination sites, significantly influencing the molecule's physicochemical properties and biological interactions.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is limited, this guide will leverage data from closely related diamino-naphthyridine derivatives and the parent 1,8-naphthyridine scaffold to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this important class of compounds.

Molecular Structure and Key Features

This compound possesses a planar, bicyclic aromatic core with two nitrogen atoms at positions 1 and 8. The amino groups at positions 3 and 6 are key functional groups that dictate many of the molecule's properties.

Figure 1: Chemical structure of this compound.

Synthesis Strategies

The synthesis of this compound is not extensively documented in publicly available literature. However, established methods for the synthesis of the 1,8-naphthyridine core and its amino-substituted derivatives provide a strong basis for its preparation.

Core Synthesis: The Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for constructing the 1,8-naphthyridine ring system.[3][4][5] This reaction involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive α-methylene group, typically a β-ketoester or a 1,3-dicarbonyl compound, often under acidic or basic catalysis.[3] Recent advancements have introduced greener and more efficient protocols, such as using ionic liquids as catalysts in aqueous media.[6]

Figure 2: Generalized workflow for the Friedländer synthesis of the 1,8-naphthyridine core.

Introduction of Amino Groups

The introduction of amino groups at the 3 and 6 positions can be achieved through various synthetic strategies, often involving nucleophilic aromatic substitution on a di-halogenated or otherwise activated 1,8-naphthyridine precursor. A plausible synthetic route could involve the synthesis of a 3,6-dichloro-1,8-naphthyridine intermediate, followed by amination.

Step-by-Step Method for a Related Compound (2,7-diamino-1,8-naphthyridine):

An improved and milder method for the synthesis of the isomeric 2,7-diamino-1,8-naphthyridine has been reported, which can serve as a procedural template.[7][8][9]

-

Preparation of 2-amino-7-azido-1,8-naphthyridine: 2-Amino-7-chloro-1,8-naphthyridine is treated with sodium azide in a suitable solvent like DMF.

-

Reduction to the Diamine: The resulting azido compound is then reduced to the corresponding diamine using a reducing agent such as zinc dust in acetic acid.[9] This method has been reported to yield the product in high purity and yield.[9]

An alternative approach involves a two-step conversion of 2-chloro-7-amido-1,8-naphthyridine to 2,7-diamino-1,8-naphthyridine via nucleophilic aromatic substitution with 4-methoxybenzylamine followed by deprotection.[8]

Physicochemical Properties

Melting Point

The melting point of aromatic compounds is influenced by molecular symmetry and intermolecular forces, such as hydrogen bonding. The presence of two amino groups in this compound allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point. For comparison, the closely related isomer, 2,7-diamino-1,8-naphthyridine, has a reported melting point of 222-223 °C.[9]

Solubility

The solubility of amines is dependent on their ability to form hydrogen bonds with the solvent.[10][11]

-

Aqueous Solubility: Primary and secondary amines with fewer than five or six carbon atoms are generally water-soluble due to hydrogen bonding.[11] The two amino groups and the nitrogen atoms in the aromatic rings of this compound would contribute to its solubility in water, particularly at acidic pH where the amino groups would be protonated to form soluble ammonium salts.[12]

-

Organic Solvents: It is expected to be soluble in polar organic solvents like alcohols (methanol, ethanol) and DMSO, and less soluble in non-polar solvents like hexane.

| Solvent Type | Predicted Solubility | Rationale |

| Water | Moderately Soluble (enhanced at low pH) | Hydrogen bonding with water molecules; formation of soluble salts with acids. |

| Polar Protic (e.g., Ethanol) | Soluble | Hydrogen bonding interactions. |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble | Dipole-dipole interactions. |

| Non-polar (e.g., Hexane) | Sparingly Soluble to Insoluble | Lack of favorable intermolecular interactions. |

Table 1: Predicted Solubility of this compound in Various Solvents.

pKa (Acid Dissociation Constant)

The basicity of amines is a key physicochemical parameter.[13] As a diamine, this compound will have two pKa values corresponding to the protonation of the two amino groups. The basicity of aromatic amines is generally lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system.

The pKa values of aromatic diamines are influenced by the electronic effects of the substituents and the aromatic ring system.[14] A linear correlation between the pKa and the chemical shift of the amino protons in ¹H NMR has been observed for some aromatic diamines.[14] For comparison, the pKa values of various substituted anilines and other nitrogen heterocycles are well-documented.[15][16][17] It is anticipated that the pKa values for this compound would be in the range typical for aromatic amines.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of 1,8-naphthyridine derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound would exhibit characteristic signals for the aromatic protons and carbons of the naphthyridine core, as well as signals for the amino groups. The chemical shifts would be influenced by the electron-donating effect of the amino groups.

Expected ¹H NMR Features:

-

Aromatic Protons: A set of signals in the aromatic region (typically 6.0-9.0 ppm), with coupling patterns indicative of the substitution pattern.

-

Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which would be solvent-dependent.

Expected ¹³C NMR Features:

-

Signals for the eight carbons of the naphthyridine ring, with those bearing the amino groups shifted to higher field (lower ppm) due to the electron-donating effect.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to show characteristic π-π* transitions of the aromatic system. The presence of the amino groups, which act as auxochromes, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the parent 1,8-naphthyridine. For instance, 2,7-dialkylamino-4-methyl-[3][18]-naphthyridines exhibit UV absorptions between 320 and 400 nm.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM.

-

Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations in the µM range.

-

Measurement: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum against a solvent blank.

Fluorescence Spectroscopy

Many 1,8-naphthyridine derivatives are known to be fluorescent. The introduction of amino groups often enhances fluorescence. The fluorescence properties of aminonaphthyridines can be sensitive to the solvent environment, exhibiting solvatochromism.

Expected Fluorescence Properties:

-

Emission: Likely to exhibit fluorescence in the visible region. For example, 2,7-dialkylamino-4-methyl-[3][18]-naphthyridines show blue fluorescence.

-

Stokes Shift: A significant Stokes shift (the difference between the absorption and emission maxima) is expected, which is a desirable property for fluorescent probes.

Experimental Protocol for Fluorescence Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measurement: Use a spectrofluorometer to record the emission spectrum by exciting at the absorption maximum (λmax).

Applications in Drug Discovery and Signaling Pathways

The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents.[1][2] Derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The diamino substitution pattern of this compound makes it a particularly interesting candidate for targeting biological macromolecules through hydrogen bonding and other non-covalent interactions.

Potential Therapeutic Targets:

-

Kinase Inhibition: The 1,8-naphthyridine core can act as a scaffold for the design of kinase inhibitors by mimicking the hinge-binding region of ATP.

-

DNA Intercalation: The planar aromatic structure of the naphthyridine ring allows for intercalation into DNA, a mechanism of action for some anticancer drugs.

-

Enzyme Inhibition: The amino groups can participate in key interactions within the active sites of various enzymes.

Figure 3: A conceptual diagram illustrating the potential role of a this compound derivative in inhibiting a protein kinase signaling pathway.

Computational Physicochemical Property Prediction

In the absence of extensive experimental data, computational tools can provide valuable predictions of physicochemical properties.[18][19][20][21][] Various software packages and web-based platforms can predict properties such as pKa, logP, solubility, and spectral characteristics based on the molecular structure. These predictions are useful for prioritizing compounds for synthesis and for understanding structure-property relationships.[19][20]

Figure 4: A simplified workflow for the computational prediction of physicochemical properties.

Conclusion

This compound is a molecule of significant interest with a rich potential for applications in drug discovery and materials science. While specific experimental data for this compound is still emerging, a comprehensive understanding of its physicochemical properties can be effectively guided by the wealth of information available for the broader class of 1,8-naphthyridine derivatives. This technical guide has provided a framework for understanding its synthesis, key physicochemical characteristics, and spectroscopic properties, offering a valuable resource for researchers embarking on the study and application of this promising scaffold. Further experimental investigation into this specific molecule will undoubtedly unveil new opportunities for innovation.

References

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Guzmán, A., et al. (2021). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers, 13(16), 2755. [Link]

-

Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1). [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

-

Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. [Link]

-

Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]

-

Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18973-18981. [Link]

-

Goswami, S., et al. (2005). Simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines. Molecules (Basel, Switzerland), 10(8), 929–936. [Link]

-

Choudhury, S. S., Shekh, S., & Dhakad, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18973–18981. [Link]

-

ResearchGate. (n.d.). Mechanism of Friedlander reaction. Retrieved from [Link]

-

Sangeetha, R., & Sekar, G. (2011). Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes. Synthetic Communications, 41(10), 1443-1450. [Link]

-

Park, T., Mayer, M. F., Nakashima, S., & Zimmerman, S. C. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Synlett, (9), 1435-1436. [Link]

-

Unknown. (2020, March 4). Amines and Heterocycles. [Link]

-

McMurry, J. (2018, November 16). Amines and Heterocycles. [Link]

-

Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929–936. [Link]

-

Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes. Retrieved from [Link]

-

Wang, L., et al. (2019). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 4(2), 2939-2947. [Link]

-

Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]

-

LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

-

Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3243. [Link]

-

ResearchGate. (n.d.). Fused naphthyridines with biological applications. Retrieved from [Link]

-

LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

-

Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

-

Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future medicinal chemistry, 13(18), 1591–1618. [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Unknown. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

-

Reich, H. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, Structural Characterization, Spectroscopic Properties, and Theoretical Investigations of Aminoacridine Derivatives. Retrieved from [Link]

-

Stepanov, N. A., et al. (2023). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. International Journal of Molecular Sciences, 24(23), 16999. [Link]

-

ResearchGate. (n.d.). Spectroscopic Properties of Porphyrin-Like Photosensitizers: Insights from Theory. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. chem.indiana.edu [chem.indiana.edu]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. acdlabs.com [acdlabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 21. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 1,8-Naphthyridine Derivatives

Introduction: The 1,8-Naphthyridine Core - A Cornerstone in Medicinal Chemistry

The 1,8-naphthyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry and materials science, recognized for its versatile synthesis and a wide spectrum of biological activities.[1][2] Derivatives of this core structure have been investigated for their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[3][4][5] The arrangement of nitrogen atoms within the fused pyridine rings provides unique hydrogen bonding capabilities and coordination properties, making it a "privileged structure" in drug discovery. A profound understanding of the three-dimensional architecture of these molecules at the atomic level is paramount for rational drug design and the development of novel therapeutic agents.

This technical guide provides an in-depth analysis of the crystal structure of 1,8-naphthyridine derivatives, offering insights into the experimental methodologies for their synthesis and crystallization, a detailed examination of their solid-state conformation, and the supramolecular assemblies governed by intermolecular forces. By dissecting a specific example of a substituted 1,8-naphthyridine, we will illuminate the key structural features that underpin the diverse functionalities of this important class of compounds.

Methodology: From Synthesis to Single Crystal - A Self-Validating Workflow

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The protocols described herein represent a self-validating system, where the successful outcome of each step is a prerequisite for the next, ensuring the integrity of the final structural model.

Synthesis of 1,8-Naphthyridine Derivatives: A Modular Approach

The synthesis of functionalized 1,8-naphthyridines often employs a modular approach, allowing for the introduction of various substituents to tune the molecule's physicochemical and biological properties. A common strategy involves the construction of the core naphthyridine ring system followed by functionalization.

Experimental Protocol: Synthesis of a Substituted 1,8-Naphthyridine-3-carbonitrile

-

Initial Condensation: A substituted 2-aminopyridine is reacted with a β-ketoester in the presence of a catalyst (e.g., polyphosphoric acid) to form the initial pyridone ring. The choice of reactants at this stage dictates the substitution pattern of the final product.

-

Chlorination: The resulting hydroxynaphthyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce a reactive chloro group, typically at the 2- or 7-position.

-

Nucleophilic Substitution: The chloro-substituted naphthyridine serves as a versatile intermediate for introducing a wide range of functional groups via nucleophilic aromatic substitution. For instance, reaction with amines, thiols, or alkoxides allows for the facile generation of a library of derivatives.

-

Purification and Characterization: The final product is purified using standard techniques such as column chromatography or recrystallization. The identity and purity of the synthesized compound are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Rationale Behind Experimental Choices: The use of a modular synthetic strategy provides a high degree of flexibility, enabling the systematic exploration of the structure-activity relationship (SAR). The introduction of a chloro group in the second step is a key tactical decision, as it activates the ring for subsequent functionalization, allowing for the introduction of diamine functionalities or other desired substituents.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The protocol below outlines a general approach based on slow evaporation, a technique that has proven effective for many organic compounds.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A common approach is to use a binary solvent system, consisting of a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or slightly elevated temperature. The solution must be filtered to remove any particulate matter.

-

Slow Evaporation: The vial containing the solution is loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the more volatile solvent, gradually increasing the concentration of the compound.

-

Crystal Harvesting: Over a period of days to weeks, single crystals of suitable size and quality for X-ray diffraction will hopefully form. The crystals are then carefully harvested from the mother liquor.

Self-Validating System: The quality of the resulting crystals is the ultimate validation of the crystallization protocol. Well-formed crystals with sharp edges and clear faces are indicative of a successful experiment. The diffraction pattern obtained during X-ray analysis provides the final confirmation of the crystal's internal order.

Structural Analysis: A Case Study of a 1,8-Naphthyridine-3-carbonitrile Derivative

To illustrate the key structural features of this class of compounds, we will examine the crystallographic data of a representative 1,8-naphthyridine-3-carbonitrile derivative, designated here as ANC-5.[3]

Crystallographic Data

The single-crystal X-ray diffraction data for ANC-5 reveals its precise three-dimensional structure and packing in the solid state.

| Parameter | Value |

| Chemical Formula | C₂₁H₁₉FN₆O |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | Value from specific study |

| b (Å) | Value from specific study |

| c (Å) | Value from specific study |

| α (°) | Value from specific study |

| β (°) | Value from specific study |

| γ (°) | Value from specific study |

| Volume (ų) | Value from specific study |

| Z | 2 |

| Calculated Density (g cm⁻³) | 1.46 |

| CCDC Deposition Number | 2342616 |

Note: Specific unit cell parameters (a, b, c, α, β, γ, and Volume) would be populated from the specific crystallographic information file (CIF) for ANC-5.[3]

Molecular Geometry

The core 1,8-naphthyridine ring system is essentially planar, a characteristic feature that influences its stacking interactions in the solid state. The substituents attached to this core will adopt specific conformations to minimize steric hindrance and optimize intermolecular interactions.

Caption: Molecular structure of the 1,8-naphthyridine core.

Intermolecular Interactions and Supramolecular Assembly

The packing of molecules in the crystal lattice is dictated by a network of intermolecular interactions. For 1,8-naphthyridine derivatives, hydrogen bonding and π-π stacking are often the dominant forces.

-

Hydrogen Bonding: The nitrogen atoms of the naphthyridine core are effective hydrogen bond acceptors. Amine or hydroxyl substituents, such as those in the titular 1,8-naphthyridine-3,6-diamine, would act as hydrogen bond donors, leading to the formation of robust and predictable supramolecular architectures.

-

π-π Stacking: The planar nature of the aromatic 1,8-naphthyridine ring system facilitates intermolecular π-π stacking interactions, which contribute significantly to the overall stability of the crystal lattice.

Sources

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

Foreword: The 1,8-Naphthyridine Scaffold - A Nexus of Opportunity

An In-depth Technical Guide to the Electronic Properties of Diamino-Substituted 1,8-Naphthyridines

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has garnered significant interest across medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic landscape make it a privileged scaffold in drug discovery, with derivatives exhibiting a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The true potential of this scaffold, however, is unlocked through strategic functionalization. The introduction of diamino substituents, powerful electron-donating groups, profoundly modulates the core's electronic properties. This guide provides a comprehensive exploration of these effects, detailing the synthesis, photophysical and electrochemical characteristics, and theoretical underpinnings of diamino-substituted 1,8-naphthyridines. Our focus is not merely on procedural steps but on the causal relationships between molecular structure and electronic behavior, offering field-proven insights for the rational design of novel compounds.

Synthetic Pathways: Accessing the Diamino-1,8-Naphthyridine Core

The specific placement and nature of the amino substituents are critical determinants of the final compound's electronic properties. A variety of synthetic strategies have been developed, with the Friedländer annulation being a common and versatile method.[6][7] However, for achieving specific substitution patterns, multi-step sequences are often necessary. An improved and milder method for the synthesis of 2,7-diamino-1,8-naphthyridine, a key building block, has been reported, avoiding harsh conditions.[8][9]

Diagram: General Synthetic & Characterization Workflow

Caption: A typical workflow from synthesis to comprehensive electronic property analysis.

Experimental Protocol: Synthesis of 2,7-Diamino-1,8-naphthyridine

This protocol is adapted from an improved, milder synthesis method, which is crucial for preserving sensitive functional groups and ensuring high purity.[8]

-

Preparation of the Azo Intermediate:

-

To a stirred solution of 2,7-dichloro-1,8-naphthyridine (1.0 g, 5.0 mmol) in dry DMF (10 mL), add sodium azide (0.65 g, 10.0 mmol).

-

Heat the reaction mixture to 60°C and stir for 4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry to yield 2,7-diazido-1,8-naphthyridine.

-

-

Reduction to the Diamine:

-

To a stirred solution of the diazido intermediate (0.8 g, 3.8 mmol) in glacial acetic acid (15 mL), add zinc dust (2.5 g, 38 mmol) portion-wise.

-

Reflux the mixture for 3 hours. A precipitate will form.

-

Filter the hot solution to remove excess zinc and the precipitate.

-

Remove the acetic acid from the filtrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the pure 2,7-diamino-1,8-naphthyridine as a yellowish-brown solid.[8]

-

Photophysical Properties: Harnessing Light Absorption and Emission

The introduction of amino groups, potent auxochromes, dramatically alters the photophysical properties of the 1,8-naphthyridine scaffold. These electron-donating groups engage in strong electronic communication with the electron-deficient naphthyridine ring, leading to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation.[10][11]

Diagram: The Impact of Amino Substitution

Caption: Donor-acceptor interaction leading to an ICT state upon light absorption.

Key Phenomena:

-

Bathochromic Shift: The ICT character lowers the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the UV-Visible absorption and fluorescence emission spectra compared to the unsubstituted core.[12]

-

Solvatochromism: The charge-separated nature of the ICT excited state makes its energy highly sensitive to the polarity of the solvent.[13][14] In polar solvents, the excited state is stabilized more than the ground state, leading to a further red-shift in the emission spectrum. This phenomenon, known as positive solvatochromism, is a hallmark of these compounds.[15][16][17]

-

Fluorescence Quantum Yield: The efficiency of light emission is also solvent-dependent. Often, fluorescence quantum yields decrease with increasing solvent polarity due to the stabilization of non-radiative decay pathways from the ICT state.[15][18]

Data Presentation: Solvent Effects on Photophysical Properties

The following table summarizes typical solvatochromic effects observed for amino-substituted aromatic systems, illustrating the principles applicable to diamino-1,8-naphthyridines.

| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| Hexane | 31.0 | ~460 | ~490 | ~1500 |

| Toluene | 33.9 | ~465 | ~505 | ~1800 |

| Dichloromethane | 40.7 | ~475 | ~530 | ~2200 |

| Acetonitrile | 45.6 | ~480 | ~550 | ~2700 |

| Methanol | 55.4 | ~485 | ~570 | ~3100 |

| Note: Data are representative values based on analogous amino-substituted systems to illustrate the solvatochromism trend.[15][16] Actual values will vary with the specific substitution pattern. |

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

This protocol provides a self-validating system for characterizing the photophysical properties of a synthesized diamino-1,8-naphthyridine derivative.

-

Sample Preparation:

-

Prepare a 1 mM stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile).

-

Create a series of dilutions from the stock solution to find a concentration that yields an absorbance maximum between 0.1 and 1.0 for absorption measurements.

-

For fluorescence measurements, prepare a separate, more dilute solution with a maximum absorbance below 0.1 at the excitation wavelength to prevent inner filter effects.

-

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution from approximately 250 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Record the emission spectrum from a wavelength slightly higher than the excitation wavelength to a point where the emission intensity returns to the baseline.

-

Identify the wavelength of maximum emission (λem).

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the absorbance and the integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.

-

Calculate the quantum yield (Φs) using the formula: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where s denotes the sample, r denotes the reference, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Electrochemical and Computational Analysis

Electrochemical Properties via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules, providing direct insight into the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[19] The electron-donating amino groups raise the energy of the HOMO, making the molecule easier to oxidize.

-

HOMO Energy Estimation: The onset oxidation potential (Eox) can be used to estimate the HOMO energy level.

-

LUMO Energy Estimation: The onset reduction potential (Ered) can be used to estimate the LUMO energy level.

-

Electrochemical Band Gap: The difference between the HOMO and LUMO energies provides the electrochemical band gap, which can be correlated with the optical band gap derived from UV-Vis spectroscopy.

Experimental Protocol: Cyclic Voltammetry

-

System Setup:

-

Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

The electrolyte solution should consist of a non-aqueous solvent (e.g., dry acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

The sample concentration should be approximately 1 mM.

-

-

Measurement:

-

Deoxygenate the solution by bubbling with nitrogen or argon for 10-15 minutes.

-

Record a blank voltammogram of the electrolyte solution.

-

Add the sample and record the cyclic voltammogram, typically scanning from a non-reactive potential towards the oxidation potential, reversing the scan towards the reduction potential, and then returning to the start.

-

Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) internal standard under the same conditions to calibrate the potential values against a known reference.

-

-

Data Analysis:

-

Determine the onset oxidation and reduction potentials from the voltammogram.

-

Estimate the HOMO and LUMO energy levels using the empirical formulas: EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV

-

Theoretical Insights from Density Functional Theory (DFT)

DFT calculations provide a powerful theoretical complement to experimental results.[20][21] By solving the Schrödinger equation within an approximate framework, DFT can predict a wide range of electronic properties with high accuracy.

Causality and Validation: DFT is not just for prediction; it provides the why. For instance, visualizing the HOMO and LUMO distributions can confirm the ICT nature of an electronic transition. If the HOMO is localized on the amino donor and the LUMO on the naphthyridine acceptor, it provides strong theoretical validation for the experimental observation of solvatochromism.[12][22]

-

Key Computable Properties:

-

Optimized molecular geometry.

-

HOMO and LUMO energy levels and spatial distributions.[20]

-

Theoretical absorption spectra (via Time-Dependent DFT, or TD-DFT).

-

Dipole moments in the ground and excited states.

-

Diagram: Frontier Molecular Orbital Energy Levels

Caption: Relationship between frontier orbitals and observed optical transitions.

Data Presentation: Calculated Electronic Properties (DFT)

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Key Transition (TD-DFT) |

| 2,7-diamino-1,8-naphthyridine | -5.45 | -1.80 | 3.65 | HOMO -> LUMO (π -> π) |

| 3,6-diamino-1,8-naphthyridine | -5.38 | -1.95 | 3.43 | HOMO -> LUMO (π -> π) |

| Note: These are illustrative values. Actual calculated energies depend on the functional and basis set used (e.g., B3LYP/6-31G(d)).[20][22] |

Conclusion and Future Directions

The introduction of diamino substituents onto the 1,8-naphthyridine scaffold provides a robust strategy for tuning its electronic properties. The resulting donor-acceptor systems exhibit pronounced intramolecular charge-transfer characteristics, leading to red-shifted absorption and emission, and a strong sensitivity to the solvent environment. The synergy between synthetic chemistry, advanced spectroscopy (UV-Vis, fluorescence), electrochemistry (CV), and computational modeling (DFT) creates a powerful, self-validating workflow for the rational design of new molecules. This integrated approach allows researchers to not only characterize novel compounds but to understand the fundamental structure-property relationships that govern their behavior. These insights are invaluable for tailoring diamino-1,8-naphthyridines for specific applications, from fluorescent probes and sensors to the development of next-generation therapeutic agents.[23][24]

References

- Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.

- Benchchem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. Benchchem.

-

Pal, S., Gupta, R., & Singh, V. (2003). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Arkivoc, 2003(13), 139-145. [Link]

-

Jain, A., Ravichandran, V., & Singh, A. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1565-1593. [Link]

-

Gou, G. Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821. [Link]

-

Smith, C. D., et al. (2016). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 18(10), 3040-3045. [Link]

-

Park, T., et al. (2005). Preparation of 2,7-diamino-1,8-naphthyridine: A useful building block for supramolecular chemistry. Organic Letters, 7(12), 2473-2475. [Link]

-

O'Reilly, F. M., et al. (2010). The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides. Photochemical & Photobiological Sciences, 9(1), 116-126. [Link]

-

Kelly, J. M. (n.d.). Solvatochromic Photochemistry. Kelly Research Lab, UMBC. [Link]

-

Wang, L., et al. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 17(10), 1319-1328. [Link]

-

Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

-

Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28036–28046. [Link]

-

Wang, L., et al. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 17(10), 1319-1328. [Link]

-

Khan, I., et al. (2020). In situ evaluation of the biological active poly functionalized novel amino-1,8-naphthyridine derivatives as DNA-electrochemical. Semantic Scholar. [Link]

-

Tomar, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-851. [Link]

-

Grzybowski, M., et al. (2020). Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. Chemistry, 26(35), 7912-7917. [Link]

-

Fu, W. F., et al. (2011). A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II). Dalton Transactions, 40(12), 2858-2866. [Link]

-

Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]

-

N/A. (2018). A Study of the Fluorescence Properties of 1,8-Naphthalimide Derivative and CPA Composite. AASCIT. [Link]

-

Kuma, S., et al. (2002). Spectral and Photophysical Properties of 1,6-naphthyridine Derivatives: A New Class of Compounds for Nonlinear Optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543. [Link]

-

Padalkar, V. S., & Sekar, N. (2012). New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states. Chemical Communications, 48(29), 3560-3562. [Link]

-

Zhao, J., et al. (2012). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 41(22), 7298-7317. [Link]

-

Wikipedia. (n.d.). Solvatochromism. Wikipedia. [Link]

-

Sanna, P., et al. (2008). 1,8-Naphthyridines VII. New substituted 5-amino[1][20]triazolo[4,3-a][18][20]naphthyridine-6-carboxamides and their isosteric analogues, exhibiting notable anti-inflammatory and/or analgesic activities, but no acute gastrolesivity. European Journal of Medicinal Chemistry, 43(8), 1665-1680. [Link]

-

Nielsen, I. M., et al. (2018). The paddlewheel complex of 1,8-naphthyridine and palladium(II). DTU Research Database. [Link]

-

Patra, S., & Sadhukhan, N. (2009). 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. European Journal of Inorganic Chemistry, 2009(20), 2899-2911. [Link]

-

El Seoud, O. A., et al. (2016). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 6, 27333. [Link]

-

Sanna, P., et al. (2001). 1,8-Naphthyridines v. novel N-substituted 5-amino-N,N-diethyl-9-isopropyl[1][20]triazolo[4,3-a][18][20]naphthyridine-6-carboxamides, as potent anti-inflammatory and/or analgesic agents completely devoid of acute gastrolesivity. Il Farmaco, 56(5-7), 441-452. [Link]

-

Mishra, A., & Panda, M. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Journal of Molecular Structure, 1232, 129994. [Link]

-

N/A. (n.d.). UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. ResearchGate. [Link]

-

Gordon, P. F., & Gregory, P. (1982). The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. Journal of the Chemical Society, Perkin Transactions 2, (2), 111-115. [Link]

-

Jain, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future medicinal chemistry, 13(17), 1565–1593. [Link]

-

Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28036-28046. [Link]

-

Fu, W. F., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(11), 5138-5148. [Link]

-

Mishra, A., & Panda, M. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. ResearchGate. [Link]

-

Khazi, I. A. M., et al. (2020). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry, 11(3), 266-273. [Link]

-

Padalkar, V. S., & Sekar, N. (2012). New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states. Chemical Communications, 48(29), 3560-3562. [Link]

-

N/A. (n.d.). Cyclic voltammograms of the electro-polymerization of P(1,8-DAN) on... ResearchGate. [Link]

-

Jin, R., & Tang, S. (2013). Theoretical investigation into optical and electronic properties of 1,8-naphthalimide derivatives. Journal of Molecular Modeling, 19(4), 1685-1693. [Link]

-

N/A. (n.d.). A study of 4-(alkylamino)amino substituted 1,8-naphthalimide fluoroionophores. ResearchGate. [Link]

-

Glusac, K. D., et al. (2009). Electronic Properties Of 4-substituted Naphthalimides. ScholarWorks@BGSU. [Link]

-

da Silva, J. P., et al. (2007). Synthesis of 1,8-naphthyridines and Their Application in the Development of Anionic Fluorogenic Chemosensors. The Journal of Organic Chemistry, 72(20), 7543-7548. [Link]

-

Nagy, G., et al. (2021). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 26(22), 6842. [Link]

-

Nakatani, K., et al. (2022). 2-Amino-1,8-naphthyridine Dimer (ANP77), a High-Affinity Binder to the Internal Loops of C/CC and T/CC Sites in Double-Stranded DNA. The Journal of Organic Chemistry, 87(2), 1018-1025. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridines VII. New substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides and their isosteric analogues, exhibiting notable anti-inflammatory and/or analgesic activities, but no acute gastrolesivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,8-Naphthyridines v. novel N-substituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides, as potent anti-inflammatory and/or analgesic agents completely devoid of acute gastrolesivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theoretical investigation into optical and electronic properties of 1,8-naphthalimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 13. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]

- 14. Solvatochromism - Wikipedia [en.wikipedia.org]

- 15. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines [article.sapub.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability Studies of 1,8-Naphthyridine-3,6-diamine

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 1,8-Naphthyridine-3,6-diamine, a novel heterocyclic compound with significant therapeutic potential. As a crucial component of preclinical development, a thorough understanding of these physicochemical properties is paramount for guiding formulation strategies, ensuring product quality, and meeting regulatory expectations.[1][2][3] This document outlines detailed, field-proven protocols for solubility profiling across various pH and solvent systems, as well as a robust stability assessment program, including forced degradation and long-term stability studies. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines to ensure scientific integrity and regulatory compliance.[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing promising new chemical entities from the laboratory to the clinic.

Introduction: The Critical Role of Preformulation Studies

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which can be mitigated through rigorous preformulation studies.[1][3] For this compound, a molecule of interest due to the broad biological activities of the 1,8-naphthyridine scaffold, characterizing its fundamental physicochemical properties is the first and most critical step in its development.[8][9][10] Among these properties, solubility and stability are arguably the most influential on a drug's bioavailability, manufacturability, and shelf-life.

The diamino-substituted naphthyridine core of the target compound suggests it will behave as a weak base. The presence of two primary aromatic amine groups will likely result in pH-dependent solubility, a factor that must be thoroughly investigated to predict its behavior in the gastrointestinal tract and to develop suitable formulations.[11][12][13][14][15] Furthermore, aromatic amines are known to be susceptible to oxidative degradation, and the overall molecule may be sensitive to hydrolysis and photolysis.[16][17][18][19]

This guide, therefore, presents a holistic and scientifically rigorous approach to elucidating the solubility and stability profile of this compound. The protocols are designed not just to generate data, but to provide a mechanistic understanding of the molecule's behavior, thereby enabling informed and scientifically sound decisions throughout the drug development process.

Solubility Profiling of this compound

A comprehensive understanding of a compound's solubility is foundational to its development. Low aqueous solubility can be a major impediment to achieving therapeutic concentrations in vivo. The following section details methodologies for determining both the kinetic and thermodynamic solubility of this compound, as well as its solubility in various biorelevant media and co-solvent systems.

Rationale for Multi-faceted Solubility Assessment

A multi-pronged approach to solubility testing is essential. Kinetic solubility is often assessed in early discovery to provide a high-throughput measure of how readily a compound dissolves from a concentrated stock solution (typically in DMSO) into an aqueous buffer.[9][20][21] This is valuable for flagging potential issues early on. Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of the solid compound in a solvent and is a critical parameter for formulation development.[9][22][23] Given the basic nature of this compound, its solubility is expected to be highly pH-dependent. Therefore, constructing a pH-solubility profile is mandatory.

Experimental Protocols for Solubility Determination

This high-throughput method is ideal for early-stage assessment.

Protocol:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to achieve a final compound concentration of 100 µM.

-

Seal the plate and shake at room temperature for 2 hours.

-

Measure the turbidity of each well using a nephelometer.

-

The kinetic solubility is defined as the concentration at which precipitation is first observed.

This method, based on USP General Chapter <1236>, determines the equilibrium solubility at various pH values.[7][10][24]

Protocol:

-

Prepare a series of buffers ranging from pH 1.2 to 8.0 (e.g., simulated gastric fluid, phosphate buffers).

-

Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Filter the supernatant through a 0.22 µm filter to remove undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: A schematic of the shake-flask method for thermodynamic solubility.

Data Presentation: pH-Solubility Profile

The results from the thermodynamic solubility study should be presented in a clear, tabular format and graphically as a pH-solubility profile.

Table 1: Thermodynamic Solubility of this compound at 25°C

| pH | Buffer System | Solubility (µg/mL) | Solubility (mg/mL) |

| 1.2 | 0.1 N HCl | [Data] | [Data] |

| 2.0 | Glycine Buffer | [Data] | [Data] |

| 4.5 | Acetate Buffer | [Data] | [Data] |

| 6.8 | Phosphate Buffer | [Data] | [Data] |

| 7.4 | Phosphate Buffer | [Data] | [Data] |

| 8.0 | Borate Buffer | [Data] | [Data] |

Note: Data are placeholders for experimental results.

This profile is critical for predicting the compound's dissolution behavior in different segments of the gastrointestinal tract and for selecting appropriate pH conditions for in vitro dissolution testing.

Stability Assessment of this compound

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[25][26][27][28] The stability program for this compound should include forced degradation studies and formal stability testing under ICH-prescribed conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing.[29][30][31][32] The primary objectives are:

-

To identify potential degradation products.

-

To elucidate degradation pathways.

-

To demonstrate the specificity of the stability-indicating analytical method.

Given the chemical structure of this compound, the following stress conditions are recommended:

Rationale: To assess stability in aqueous environments across a range of pH values.[17][18][19][33] Protocol:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48, 168 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method to determine the parent compound's assay and the formation of degradation products. A target degradation of 5-20% is generally recommended.[29][30]

Rationale: The aromatic amine functionalities are potential sites for oxidation.[16] Protocol:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the compound solution.

-

Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Withdraw and analyze samples at appropriate time points.

-

Analyze by HPLC to quantify the parent compound and degradants.

Rationale: To evaluate the compound's sensitivity to light, as mandated by ICH Q1B guidelines.[34][35][36][37] Protocol:

-

Expose the solid drug substance and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA radiation.[30][34]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples by HPLC.

Diagram 2: Forced Degradation Study Workflow

Caption: Overview of the forced degradation study process.

Long-Term Stability Testing (ICH Q1A(R2))

Formal stability studies are conducted to establish the re-test period for the drug substance and the shelf-life for the drug product.[25][26][27][28][38]

Protocol:

-

Package the drug substance in a container closure system that simulates the proposed packaging for storage and distribution.

-

Place at least three primary batches into stability chambers under the following long-term and accelerated conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes as defined in the specification.

Data Presentation: Stability Summary

The stability data should be compiled into a summary table.